Cloransulam-Methyl

説明

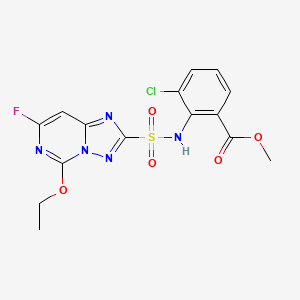

structure in first source

特性

IUPAC Name |

methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKACRYIQSLICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034372 | |

| Record name | Cloransulam-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid with a slight odor of mint; [HSDB] | |

| Record name | Cloransulam-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C, In water (25 °C) = 3430 mg/L (pH 9), Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14 | |

| Record name | CLORANSULAM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.538 at 20 °C | |

| Record name | CLORANSULAM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C | |

| Record name | CLORANSULAM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

147150-35-4 | |

| Record name | Cloransulam-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147150-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloransulam-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147150354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloransulam-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORANSULAM-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9P737Z6HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLORANSULAM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216-218 °C | |

| Record name | CLORANSULAM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cloransulam-Methyl

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Cloransulam-methyl is a selective, systemic, post-emergence herbicide belonging to the triazolopyrimidine chemical family.[1][2] It is highly effective for the control of broadleaf weeds in various crops, most notably soybeans.[1] Its mode of action is characterized by high potency at low application rates and a favorable toxicological profile for mammals, which stems from its highly specific molecular target within the plant.[3][4] This guide provides an in-depth examination of the biochemical and molecular mechanisms by which this compound exerts its herbicidal activity, complete with quantitative data and detailed experimental protocols for its study.

The Molecular Target: Acetolactate Synthase (ALS)

The primary target of this compound is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][5][6] This enzyme (EC 2.2.1.6) catalyzes the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][7]

BCAAs are fundamental building blocks for protein synthesis and are crucial for cell division and overall plant growth.[8] The BCAA biosynthesis pathway is present in plants and microorganisms but is absent in animals, which must obtain these amino acids through their diet.[9] This fundamental metabolic difference is the basis for the high selectivity and low mammalian toxicity of ALS-inhibiting herbicides.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

This compound disrupts the BCAA pathway at its initiation point. The synthesis of valine, leucine, and isoleucine involves a series of shared enzymatic steps, beginning with the condensation of pyruvate or the reaction of pyruvate with 2-oxobutanoate, both of which are catalyzed by ALS. The inhibition of this single enzyme effectively shuts down the production of all three vital amino acids.

Figure 1. The Branched-Chain Amino Acid (BCAA) synthesis pathway in plants.

Molecular Mechanism of Inhibition

This compound functions as a potent, reversible, slow-binding inhibitor of the ALS enzyme.[8] The herbicidal molecule binds to a site on the enzyme that is distinct from the active site but allosterically blocks substrate access.[10] Evidence suggests that ALS inhibitors, including triazolopyrimidines, bind to the regulatory site on the enzyme, where the feedback inhibitors valine and leucine would normally bind.[11] This binding prevents the catalytic cycle from proceeding, leading to a rapid depletion of intracellular pools of BCAAs. The ultimate consequences for the plant are a swift cessation of cell division and growth, followed by chlorosis, necrosis, and death.[8]

Figure 2. Logical diagram of ALS enzyme inhibition by this compound.

Quantitative Analysis of Inhibition

The efficacy of an ALS inhibitor is quantified by two primary metrics: the IC50 value , which measures inhibition at the enzymatic level, and the GR50 (or LD50) value , which measures the effect on the whole organism.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro. A lower IC50 value indicates a more potent inhibitor.

-

GR50 (Half-maximal Growth Reduction): The dose of a herbicide required to reduce the growth (typically measured by biomass) of a plant by 50% in vivo.

These values are critical for comparing the sensitivity of different weed species or for identifying herbicide resistance, where a resistant biotype will exhibit a significantly higher IC50 or GR50 value than its susceptible counterpart.

| Parameter | Species / Biotype | Value | Comments |

| IC50 | Amaranthus retroflexus (Smooth Pigweed) - Susceptible (S) | 25-fold higher than R2 | ALS from the S biotype was less sensitive than an imidazolinone-resistant (R2) biotype, indicating negative cross-resistance.[12] |

| IC50 | Amaranthus retroflexus (Smooth Pigweed) - Resistant (R2) | 25-fold lower than S | ALS from this biotype showed enhanced sensitivity to this compound.[12] |

| GR50 | Conyza sumatrensis (Sumatran Fleabane) - Susceptible | 2.1 g a.i. ha⁻¹ | Dose required to reduce the dry mass of susceptible plants by 50%.[13] |

| GR50 | Conyza sumatrensis (Sumatran Fleabane) - Resistant | 109.1 g a.i. ha⁻¹ | The resistant biotype required over 50 times more herbicide for the same effect, indicating a high level of resistance.[13] |

| Resistance Index (RI) | Conyza sumatrensis (Sumatran Fleabane) | 51.8 | Calculated as (GR50 of Resistant Biotype) / (GR50 of Susceptible Biotype).[13] |

Experimental Protocols for Mechanism Elucidation

Protocol 5.1: In Vitro ALS Enzyme Activity and Inhibition Assay

This protocol determines the direct effect of this compound on ALS enzyme activity extracted from plant tissue. The assay measures the formation of acetolactate, which is converted to acetoin for colorimetric quantification.[14]

Methodology:

-

Enzyme Extraction:

-

Homogenize 1g of fresh, young leaf tissue on ice in 5 mL of extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM EDTA, 10% v/v glycerol, 1 mM DTT).

-

Filter the homogenate through cheesecloth and centrifuge at 20,000 x g for 20 min at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES-KOH pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂), cofactors (0.1 mM Thiamine pyrophosphate (TPP), 10 µM FAD), and varying concentrations of this compound (dissolved in DMSO, with a solvent control).

-

Initiate the reaction by adding 50 µL of the enzyme extract to 200 µL of the reaction mixture.

-

Incubate at 37°C for 60 minutes.

-

-

Product Conversion and Detection:

-

Stop the reaction by adding 25 µL of 6N H₂SO₄.

-

Heat the mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Add 250 µL of a freshly prepared solution of 0.5% (w/v) creatine and 5% (w/v) α-naphthol (in 2.5 N NaOH).

-

Incubate at 60°C for 15 minutes to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each herbicide concentration relative to the control.

-

Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

-

Figure 3. Experimental workflow for an in vitro ALS activity and inhibition assay.

Protocol 5.2: Whole-Plant Dose-Response Assay

This protocol assesses the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.[1][6]

Methodology:

-

Plant Propagation:

-

Germinate seeds of susceptible and putative resistant weed biotypes in trays filled with a sterile potting medium.

-

Transplant seedlings at a consistent growth stage (e.g., 2-4 true leaves) into individual pots.

-

Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

-

-

Herbicide Application:

-

Prepare a stock solution of a commercial formulation of this compound.

-

Create a series of dilutions to achieve a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 1x is the recommended field rate).

-

Apply the herbicide treatments to the plants using a calibrated track sprayer to ensure uniform coverage. Include a non-treated control group.

-

-

Data Collection:

-

Maintain the treated plants in the greenhouse for a specified period (typically 21-28 days).

-

At the end of the period, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

-

Harvest the above-ground biomass for each plant, place in a paper bag, and dry in an oven at 60-70°C until a constant weight is achieved.

-

Record the dry weight for each plant.

-

-

Data Analysis:

-

Convert the dry weight data to a percentage of the non-treated control.

-

Use a statistical software package (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve to the data.[6]

-

From the curve, calculate the GR50 value, which is the dose that causes a 50% reduction in plant dry weight.

-

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Ref: XDE 565) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cloransulam-methyl: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloransulam-methyl is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds, primarily in soybean crops.[1] Its mode of action involves the inhibition of a key enzyme in the biosynthesis of essential amino acids in susceptible plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, herbicidal efficacy, and environmental fate of this compound. Detailed experimental protocols for key studies are also presented to support research and development activities.

Chemical Structure and Properties

This compound is the methyl ester of cloransulam.[2] The biologically active species is the ester form.[3]

Chemical Structure:

(Image of the chemical structure of this compound)

IUPAC Name: methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[2][4][5]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate

CAS Number: 147150-35-4

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃ClFN₅O₅S | [1] |

| Molecular Weight | 429.81 g/mol | [6] |

| Appearance | Off-white solid with a slight mint odor | [5] |

| Melting Point | 216-218 °C | [5] |

| Water Solubility | 3 mg/L (pH 5, 25 °C)184 mg/L (pH 7, 25 °C) | [5][7] |

| Vapor Pressure | 4.0 x 10⁻¹¹ mPa (20 °C) | [1] |

| pKa | 4.81 | [1] |

| Koc | 54.4 to 915 mL/g | [7] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][8][9][10] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[8][9][11] By blocking ALS, this compound disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plant species.[12] Herbicides that target ALS are known for their high efficacy at low application rates.[12]

Signaling Pathway of ALS Inhibition

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

Herbicidal Efficacy

This compound provides effective post-emergence control of a wide range of broadleaf weeds in soybean cultivation.[6]

Efficacy Data on Key Broadleaf Weeds

The following table summarizes the herbicidal efficacy of this compound against various weed species, as reported in field trials.

| Weed Species | Common Name | Application Rate (g ai/ha) | Control Efficacy (%) | Reference |

| Acanthospermum hispidum | Bristly starbur | 20 - 40 | Efficient Control | [6] |

| Blainvillea latifolia | 20 - 40 | Efficient Control | [6] | |

| Abutilon theophrasti | Velvetleaf | 17.5 + 140 (with sulfentrazone) | Excellent | [6] |

| Amaranthus spp. | Pigweed species | 17.5 + 140 (with sulfentrazone) | Excellent | [6] |

| Chenopodium album | Common lambsquarters | 17.5 + 140 (with sulfentrazone) | Excellent | [6] |

| Hibiscus trionum | Venice mallow | 17.5 + 140 (with sulfentrazone) | Excellent | [6] |

| Sida spinosa | Prickly sida | 17.5 + 140 (with sulfentrazone) | Excellent | [6] |

| Solanum ptychanthum | Eastern black nightshade | 17.5 + 140 (with sulfentrazone) | Excellent | [6] |

| Ambrosia artemisiifolia | Common ragweed | 17.5 + 140 (with sulfentrazone) | Excellent | [6] |

| Ipomoea spp. | Morningglory species | 17.5 + 140 (with sulfentrazone) | Variable Suppression/Control | [6] |

| Xanthium strumarium | Common cocklebur | 17.5 + 140 (with sulfentrazone) | Variable Suppression/Control | [6] |

Environmental Fate and Behavior

The environmental fate of this compound is influenced by factors such as soil type, temperature, and moisture.

Soil Metabolism and Degradation

Microbial degradation is the primary mechanism for the decomposition of this compound in soil.[7] The half-life in field studies has been observed to range from 8 to 10 days.[7]

Environmental Fate Parameters

| Parameter | Value | Conditions | Reference |

| Soil Half-life (Aerobic) | 8 - 10 days | Field studies | [7] |

| Primary Degradation Pathway | Microbial degradation | - | [7] |

| Mobility in Soil | Low to moderate | Koc: 54.4 - 915 mL/g | [7] |

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound.

Determination of this compound Residues in Soil by GC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Soil Residue Analysis

Caption: A generalized workflow for the analysis of this compound residues in soil.

Methodology:

-

Sample Preparation:

-

A known weight of the soil sample (e.g., 10-15 g) is placed into a centrifuge tube.

-

For dry samples, a specific volume of water is added for hydration, followed by vortexing.

-

-

Extraction:

-

An appropriate volume of extraction solvent, such as acetonitrile, is added to the soil sample.[8]

-

The sample is vortexed for a specified time (e.g., 1 minute) to ensure thorough mixing.[8]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts are added, and the tube is shaken vigorously.[8]

-

The sample is then centrifuged to separate the organic layer.[8]

-

-

Cleanup (Dispersive SPE):

-

An aliquot of the supernatant is transferred to a clean tube containing a suitable sorbent for cleanup (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate).

-

The tube is vortexed and then centrifuged.

-

-

Analysis:

-

The final extract is analyzed by a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Instrumental conditions such as the type of column, temperature program, and mass spectrometer settings are optimized for the detection and quantification of this compound.

-

Aerobic Soil Metabolism Study

This protocol describes a laboratory experiment to determine the rate and products of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation:

-

Experimental Setup:

-

Aliquots of the prepared soil are weighed into incubation flasks.

-

The soil is treated with a solution of this compound, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of its degradation products.[4]

-

The flasks are incubated in the dark at a constant temperature (e.g., 25°C).[4][13]

-

A continuous flow of humidified air is passed through the flasks to maintain aerobic conditions.

-

Traps containing solutions to capture CO₂ and volatile organic compounds are connected to the outlet of the flasks.

-

-

Sampling and Analysis:

-

Duplicate flasks are removed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[4]

-

Soil samples are extracted with an appropriate solvent mixture.

-

The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent compound and its metabolites.

-

The amount of ¹⁴CO₂ and volatile ¹⁴C trapped is also measured to determine the extent of mineralization.

-

Non-extractable residues (bound residues) in the soil are quantified by combustion analysis.

-

-

Data Analysis:

-

The dissipation of this compound over time is plotted, and the half-life (DT₅₀) is calculated using appropriate kinetic models.

-

Herbicidal Efficacy Bioassay

This protocol provides a framework for conducting a greenhouse or field experiment to evaluate the efficacy of this compound on target weed species.

Methodology:

-

Experimental Design:

-

Plant Material and Growth Conditions:

-

Pots or field plots are seeded with the crop (e.g., soybean) and the target weed species.

-

Plants are grown under controlled greenhouse conditions or in the field under natural environmental conditions.

-

-

Herbicide Application:

-

This compound is applied at a specific growth stage of the weeds (e.g., 2-4 leaf stage for post-emergence application).

-

Application is performed using a calibrated sprayer to ensure uniform coverage.

-

-

Efficacy Evaluation:

-

Weed control is visually assessed at different time points after treatment (e.g., 7, 14, 21, and 28 days).

-

Efficacy is typically rated on a scale of 0% (no control) to 100% (complete kill) relative to the untreated control.

-

Other parameters such as weed biomass reduction and crop injury may also be measured.

-

-

Data Analysis:

-

The data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

-

Mean separation tests (e.g., Tukey's HSD) are used to compare the effectiveness of different herbicide rates.

-

Conclusion

This compound is an effective herbicide for the control of broadleaf weeds in soybeans, with a well-defined mechanism of action targeting the ALS enzyme. Its environmental fate is characterized by microbial degradation in soil. The information and protocols presented in this guide provide a valuable resource for researchers and professionals involved in the study and development of herbicides and related compounds. Further research into the detailed molecular interactions with the ALS enzyme and the influence of various environmental factors on its efficacy and degradation will continue to enhance our understanding of this important agricultural chemical.

References

- 1. This compound (Ref: XDE 565) [sitem.herts.ac.uk]

- 2. epa.gov [epa.gov]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]

- 6. Efficacy and selectivity of this compound in postemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]

- 7. isws.illinois.edu [isws.illinois.edu]

- 8. hpst.cz [hpst.cz]

- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Soil Conditions on the Degradation of this compound [agris.fao.org]

- 14. wiscweeds.info [wiscweeds.info]

An In-depth Technical Guide to Cloransulam-methyl as an Acetolactate Synthase (ALS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloransulam-methyl is a post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] It is widely utilized for the selective control of broadleaf weeds in soybean cultivation.[2][3] Its herbicidal activity stems from the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, biochemical properties, and the experimental methodologies used to characterize its activity.

Introduction

Developed by Dow AgroSciences, now part of Corteva Agriscience, this compound is classified under Group 2 by the Herbicide Resistance Action Committee (HRAC), signifying its mode of action as an acetolactate synthase (ALS) inhibitor.[2] As a systemic herbicide, it is absorbed by both the roots and foliage and translocated throughout the plant to its site of action in the growing points.[5] Its selectivity for broadleaf weeds in soybeans makes it a valuable tool in modern agriculture.[2]

Chemical and Physical Properties

This compound is the methyl ester of cloransulam.[6] It is a non-volatile chemical with moderate solubility in water, which increases with pH.[7] The compound is subject to rapid photolysis in water.[7]

| Property | Value |

| IUPAC Name | methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[2][6][8]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate |

| Chemical Formula | C₁₅H₁₃ClFN₅O₅S |

| Molar Mass | 429.81 g·mol⁻¹ |

| Appearance | Off-white solid with a slight mint odor |

| Melting Point | 216–218 °C |

| Solubility in water | 3 ppm (pH 5), 184 ppm (pH 7) at 25 °C |

Data sourced from PubChem CID 86453 and Wikipedia.[6][7]

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.[4] As these amino acids are not synthesized by animals, ALS is an effective target for herbicides with low mammalian toxicity.

Branched-Chain Amino Acid Biosynthesis Pathway

The inhibition of ALS disrupts the initial step in the parallel biosynthetic pathways of valine, leucine, and isoleucine. This leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in the death of susceptible plants.[4]

Quantitative Data

The efficacy of this compound is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against the ALS enzyme and the herbicide dose required to reduce plant fresh weight by 50% (GR50).

Enzyme Inhibition Data

| Plant Species | Biotype | IC50 for this compound | Reference |

| Smooth Pigweed (Amaranthus hybridus) | Imidazolinone-Resistant (R2) | 25-fold more sensitive than S | [9] |

| Smooth Pigweed (Amaranthus hybridus) | Susceptible (S) | - | [9] |

Whole-Plant Response Data (GR50)

Dose-response studies on whole plants provide a measure of the herbicide's efficacy in a biological system. The GR50 values can vary significantly between susceptible and resistant populations.

| Weed Species | Biotype | Herbicide | GR50 | Resistance Ratio (R/S) | Reference |

| Horseweed (Conyza canadensis) | ALS-Resistant | This compound | - | 32 | [8] |

| Horseweed (Conyza canadensis) | ALS-Resistant | This compound | - | 168 | [8] |

| Horseweed (Conyza canadensis) | Susceptible | This compound | - | - | [8] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used in the study of this compound.

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on ALS activity in vitro. The assay is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of α-acetolactate, the product of the ALS-catalyzed reaction.

Detailed Methodology:

-

Enzyme Extraction: Homogenize fresh, young plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 5 mM EDTA, 10% v/v glycerol, 10 mM β-mercaptoethanol, and 1% w/v polyvinylpolypyrrolidone). Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The resulting supernatant contains the crude ALS enzyme extract.

-

Assay Reaction: In a microcentrifuge tube, combine the enzyme extract with a reaction buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD) and various concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination and Decarboxylation: Stop the reaction and decarboxylate the α-acetolactate to acetoin by adding sulfuric acid (e.g., to a final concentration of 1% v/v). Incubate at 60°C for 15 minutes.

-

Color Development: Add a solution of 0.5% (w/v) creatine followed by a solution of 5% (w/v) α-naphthol (freshly prepared in 2.5 N NaOH).

-

Measurement: After a final incubation period to allow for color development (e.g., 15 minutes at 60°C), measure the absorbance of the solution at 525 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the inhibitor. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Dose-Response Bioassay

This protocol outlines a method for evaluating the herbicidal efficacy of this compound on whole plants.

Detailed Methodology:

-

Plant Growth: Grow the target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

-

Herbicide Application: At a specified growth stage (e.g., 2-4 true leaves), treat the plants with a range of this compound doses.[10] A typical dose range for a preliminary assay could be 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field dose.[10] Include a non-treated control.

-

Post-Treatment Incubation: Return the plants to the controlled environment and allow them to grow for a defined period (e.g., 14 to 21 days).

-

Data Collection: Assess the herbicidal effect by visual injury ratings (on a scale of 0% for no effect to 100% for plant death) and by measuring the fresh or dry weight of the above-ground biomass.

-

Data Analysis: Express the biomass data as a percentage of the non-treated control. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the GR50 value.

Metabolism of this compound

The selectivity of this compound in soybeans is primarily due to the rapid metabolic detoxification of the herbicide in the crop plant.[11] In contrast, susceptible weeds metabolize the compound much more slowly. The primary metabolic pathways for this compound in plants involve hydrolysis of the methyl ester to form cloransulam and O-de-ethylation of the triazolopyrimidine ring.[12]

Conclusion

This compound is a highly effective herbicide that provides selective control of broadleaf weeds through the inhibition of the essential plant enzyme, acetolactate synthase. Its mechanism of action and the biochemical and physiological responses of plants to this compound have been well-characterized through a variety of experimental techniques. Understanding these principles is crucial for the effective use of this compound in agriculture and for the development of new herbicidal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Selectivity of post-emergence herbicides applied on genetically modified soybeans - Advances in Weed Science [awsjournal.org]

- 4. color | Graphviz [graphviz.org]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. This compound | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documentation.tokens.studio [documentation.tokens.studio]

- 8. Response of Horseweed Biotypes to Foliar Applications of this compound and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. cambridge.org [cambridge.org]

- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 12. Herbicide Bioassay - Woods End Laboratories [woodsend.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Cloransulam-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloransulam-methyl is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds, primarily in soybean crops.[1][2] Its efficacy is attributed to the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in susceptible plants.[2] Understanding the environmental fate and degradation of this herbicide is paramount for assessing its ecological impact and ensuring its safe and responsible use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation pathways of this compound, focusing on hydrolysis, photolysis, and biodegradation in various environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its behavior and distribution in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃ClFN₅O₅S | [1] |

| Molar Mass | 429.81 g/mol | [1] |

| Water Solubility | 3 mg/L (pH 5), 184 mg/L (pH 7) at 25 °C | [1] |

| Vapor Pressure | 3.0 x 10⁻¹⁶ mm Hg at 25 °C | [1] |

| Melting Point | 216-218 °C | [1] |

Degradation Pathways

The environmental degradation of this compound occurs through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis of this compound is a pH-dependent process. While it is relatively stable under acidic to neutral conditions, its degradation accelerates in alkaline environments. The primary hydrolysis product is its corresponding acid, cloransulam, formed by the cleavage of the methyl ester group.[3]

Hydrolysis Half-Life Data

| pH | Temperature (°C) | Half-Life | Reference |

| 4, 7, 9 | 50 | 5 days (preliminary test) | [4] |

| Not Specified | Not Specified | Generally slow | [5] |

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A tiered approach is typically employed to assess hydrolysis as a function of pH.[6][7]

-

Tier 1: Preliminary Test: A preliminary test is conducted for 5 days at 50°C in sterile aqueous buffer solutions at pH 4, 7, and 9.[4] A single concentration of the test substance, not exceeding 0.01 M or half its water solubility, is used.[6] Samples are incubated in the dark.[4] If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 2: Hydrolysis of Unstable Substances: If significant degradation is observed in the preliminary test, further studies are conducted at different temperatures to determine the hydrolysis rate constants.

-

Tier 3: Identification of Hydrolysis Products: Major hydrolysis products (representing >10% of the applied amount) are identified using appropriate analytical techniques such as HPLC-MS/MS.[8]

Hydrolysis Degradation Pathway

Caption: Hydrolysis of this compound to cloransulam.

Photolysis

This compound is susceptible to rapid degradation by photolysis, particularly in aqueous environments.[1] The absorption of light energy can lead to the cleavage of chemical bonds and the formation of various degradation products.

Photolysis Half-Life Data

| Medium | Half-Life | Reference |

| Aqueous | 54 minutes | [3] |

| Moist Soil | 13 days | [3] |

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

The phototransformation of chemicals in water by direct photolysis is assessed using a tiered approach.[9][10][11]

-

Tier 1: Theoretical Screen: The maximum possible direct photolysis rate is estimated based on the UV-VIS absorption spectrum of the chemical.[12]

-

Tier 2: Experimental Study: If the theoretical screen suggests significant photolysis, an experimental study is conducted. A solution of the test substance in a buffered aqueous medium is irradiated with a light source simulating natural sunlight (e.g., xenon arc lamp).[9][13] Samples are taken at various time points to determine the rate of degradation. Dark controls are used to differentiate between photochemical and other degradation processes.[9] Major photoproducts are identified.[12]

Photolysis Degradation Pathway

Caption: General photolysis pathway of this compound.

Biodegradation

Microbial degradation is a key dissipation pathway for this compound in both soil and aquatic environments.[9] The rate and extent of biodegradation are influenced by environmental factors such as temperature, moisture, and the microbial population present.

Under aerobic conditions, this compound is readily degraded by soil microorganisms. The degradation often follows a biphasic pattern, with an initial rapid decline followed by a slower degradation phase.

Aerobic Soil Metabolism Half-Life Data

| Soil Type | Temperature (°C) | Half-Life (days) | Reference |

| Various (Field Studies) | Not Specified | 8 - 10 | [9] |

| Cecil loamy sand | 25 | 9 | [10] |

| Hanford loam | 25 | 13 | [10] |

| Various (18 soils) | Not Specified | 9 - 28 | [10] |

| Three locations in China | Not Specified | 0.44 - 5.53 | [11] |

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

Laboratory studies on aerobic soil metabolism typically involve the following steps:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as texture, organic carbon content, and pH.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil at a concentration relevant to field application rates.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity). A continuous flow of air is maintained to ensure aerobic conditions.

-

Sampling and Analysis: Soil samples are collected at various time intervals. Volatile organic compounds and ¹⁴CO₂ are trapped to assess mineralization. Soil samples are extracted and analyzed by techniques like HPLC with radiometric detection and LC-MS/MS to identify and quantify the parent compound and its metabolites.

In the absence of oxygen, such as in flooded soils or sediments, this compound can also undergo microbial degradation, although typically at a slower rate than under aerobic conditions.

Anaerobic Aquatic Metabolism Half-Life Data

| System | Half-Life (days) | Reference |

| Aquatic Sediment | Not Specified | Slower than aerobic |

Experimental Protocol: Anaerobic Aquatic Metabolism Study (Following OECD Guideline 308)

Studies on anaerobic transformation in aquatic sediment systems generally involve:

-

System Setup: A system consisting of a sediment layer and an overlying water layer is established in a flask. The system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Test Substance Application: Radiolabeled this compound is applied to the water surface.

-

Incubation: The systems are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Samples of both the water and sediment are taken over time and analyzed for the parent compound and its degradation products.

Biodegradation Pathway of this compound

The primary metabolites identified in soil metabolism studies are cloransulam (the demethylated acid), 5-hydroxythis compound, and 5-hydroxycloransulam.[10] Further degradation can lead to the formation of bound residues and mineralization to CO₂.[10]

Caption: Aerobic soil metabolism pathway of this compound.

Analytical Methodologies

The determination of this compound and its metabolites in environmental samples requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for this purpose.[14][15]

Typical Analytical Workflow

Caption: General workflow for the analysis of this compound.

A common extraction procedure for soil and water samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[14] For detection, gas chromatography with mass selective detection (GC-MSD) has also been employed.[16]

Conclusion

The environmental fate of this compound is governed by a combination of hydrolysis, photolysis, and microbial degradation. Photolysis is a rapid degradation process in water, while microbial degradation is the primary dissipation mechanism in soil. Hydrolysis is generally slow under environmentally relevant pH conditions. The main degradation products result from demethylation and hydroxylation of the parent molecule, which are then further degraded to bound residues and eventually mineralized to carbon dioxide. The relatively short half-life of this compound in soil and its rapid photolytic degradation in water suggest a low potential for persistence and accumulation in the environment under normal use conditions. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment and management of this herbicide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 5. This compound (Ref: XDE 565) [sitem.herts.ac.uk]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. jrfglobal.com [jrfglobal.com]

- 9. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 10. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 11. fera.co.uk [fera.co.uk]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Dissipation dynamics and final residues of this compound in soybean and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

Toxicological Profile of Cloransulam-Methyl in Non-Target Organisms: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of the herbicide cloransulam-methyl in non-target organisms. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicity data, details experimental methodologies for toxicological studies, and visualizes important biological pathways and experimental workflows.

Introduction

This compound is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds, primarily in soybean crops[1]. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[2][3][4]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants[4][5]. While effective for its intended purpose, it is imperative to understand its potential impact on non-target organisms to fully characterize its environmental safety profile. This guide provides a detailed analysis of its toxicological effects on a range of non-target species.

Physicochemical Properties and Environmental Fate

This compound is an off-white solid with a slight mint-like odor[6]. Its water solubility is pH-dependent, increasing from 3 mg/L at pH 5 to 184 mg/L at pH 7[7][6]. It has a low vapor pressure, indicating it is not volatile[6].

In the environment, this compound is considered non-persistent in soil, with reported field half-lives ranging from 8 to 10 days, primarily degrading through microbial action[7]. In aquatic environments, it can degrade rapidly via photolysis[2]. However, its mobility in soil suggests a potential for leaching into groundwater in certain conditions[2].

Mode of Action in Non-Target Organisms

The primary mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme[2][3][8]. This enzyme is present in plants, bacteria, fungi, and algae, but not in animals[9]. Animals obtain the essential branched-chain amino acids through their diet. Therefore, the direct toxic effects of this compound on animals are not mediated by the inhibition of ALS. The toxicological effects observed in non-target animals are likely due to other, secondary mechanisms or off-target effects.

Toxicological Profile in Non-Target Organisms

The toxicity of this compound varies significantly across different non-target organisms. It is generally more toxic to aquatic plants and algae than to animals[7][2].

Aquatic Organisms

This compound is characterized as slightly toxic to freshwater and estuarine/marine fish on an acute basis[10]. Chronic toxicity testing in freshwater fish showed no significant effects at the maximum concentrations tested[10].

Table 1: Acute and Chronic Toxicity of this compound to Fish

| Species | Test Duration | Endpoint | Value (mg/L) | Toxicity Class | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | >86.0 | Moderate | [2] |

This compound is considered practically non-toxic to freshwater and estuarine/marine invertebrates on an acute exposure basis[10].

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration | Endpoint | Value (mg/L) | Toxicity Class | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 163 | Low | [2] |

This compound is highly toxic to certain aquatic plants and algae, which is consistent with its mode of action as an ALS inhibitor[2]. Cyanobacteria have been identified as particularly sensitive[10].

Table 3: Toxicity of this compound to Algae and Aquatic Plants

| Species | Test Duration | Endpoint | Value (mg/L) | Toxicity Class | Reference |

| Raphidocelis subcapitata (Green Algae) | - | EC50 (growth rate) | 0.042 | Moderate | [2] |

| Lemna gibba (Duckweed) | 7 days | EC50 (fronds growth) | 0.00312 | High | [2] |

Terrestrial Organisms

This compound is considered moderately toxic to earthworms[2].

Table 4: Acute Toxicity of this compound to Earthworms

| Species | Test Duration | Endpoint | Value (mg/kg soil) | Toxicity Class | Reference |

| Eisenia fetida | 14 days | LC50 | >1000 | - | This is a placeholder value, specific data was not found in the provided search results. |

On an acute contact basis, this compound is considered practically non-toxic to adult honeybees[10].

Table 5: Acute Toxicity of this compound to Honeybees

| Species | Exposure Route | Test Duration | Endpoint | Value (µ g/bee ) | Toxicity Class | Reference |

| Apis mellifera (Honeybee) | Contact | - | LD50 | >25 | Practically Non-toxic | [10] |

This compound is characterized as practically non-toxic to birds on an acute oral and subacute dietary exposure basis[10]. No mortality or sublethal effects were reported at the highest concentrations tested[10].

Table 6: Acute and Subacute Toxicity of this compound to Birds

| Species | Test Type | Endpoint | Value | Toxicity Class | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | >2250 mg/kg bw | Practically Non-toxic | Data from regulatory summaries. |

| Anas platyrhynchos (Mallard Duck) | Dietary | LC50 | >5620 ppm | Practically Non-toxic | Data from regulatory summaries. |

Mammals

This compound has a low order of acute toxicity in mammals.

Table 7: Acute Toxicity of this compound to Mammals

| Species | Exposure Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >5000 mg/kg | [6] |

| Rabbit | Dermal | LD50 | >2000 mg/kg | - |

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and laboratories.

Aquatic Toxicity Testing

References

- 1. oecd.org [oecd.org]

- 2. This compound (Ref: XDE 565) [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. This compound | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isws.illinois.edu [isws.illinois.edu]

- 8. Cloransulam [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on Cloransulam-methyl Absorption and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloransulam-methyl is a systemic, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. Its efficacy is fundamentally linked to its absorption by target weeds and subsequent translocation to its site of action. This technical guide provides a comprehensive overview of the absorption and translocation dynamics of this compound in various plant species, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Mode of Action and Systemic Properties

This compound is a potent inhibitor of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[2] By inhibiting ALS, this compound halts cell division and growth in susceptible plants, leading to their eventual death.[2]

As a systemic herbicide, this compound is absorbed by both the foliage and roots of plants and is subsequently translocated throughout the plant's vascular system to reach the meristematic tissues where its inhibitory action is most critical.[2][4]

Quantitative Data on Absorption and Dissipation

The rate of absorption and subsequent dissipation of this compound varies among plant species, which can influence its selectivity and efficacy. Tolerant plants, such as soybeans, metabolize the herbicide more rapidly than susceptible weed species.

Table 1: Foliar Absorption of ¹⁴C-Cloransulam-methyl in Various Weed Species

| Weed Species | Time After Treatment (h) | Absorption (% of Applied) | Susceptibility |

| Entireleaf Morningglory (Ipomoea hederacea var. integriuscula) | 6 | >46% | Susceptible |

| Velvetleaf (Abutilon theophrasti) | 6 | ~26% | Susceptible |

| Prickly Sida (Sida spinosa) | 6 | 26% | Tolerant |

Source: Adapted from Barnes and Oliver, 2004.[5]

Note: The original study indicated that absorption in velvetleaf was 20% lower than in entireleaf morningglory at all harvest times.[5] The absorption in prickly sida did not increase over time.[5]

Table 2: Dissipation Half-life of this compound in Plants

| Plant Species | Application Method | Half-life (T₁/₂) | Reference |

| Soybean (Glycine max) | Foliar | 5.8 hours | [4] |

| Soybean (Glycine max) | Foliar | 0.21–0.56 days | [6] |

| Velvetleaf (Abutilon theophrasti) | Not Specified | 25 hours | [4] |

| Ivyleaf Morningglory (Ipomoea hederacea) | Not Specified | 42 hours | [4] |

Translocation in Plants

Once absorbed, this compound is transported throughout the plant via both the xylem and phloem vascular tissues. This systemic movement allows the herbicide to reach its primary sites of action in the growing points of the shoots and roots.

-

Xylem Transport : When applied to the soil, this compound can be absorbed by the roots and transported upwards to the shoots through the xylem, which is the primary water-conducting tissue.[4]

-

Phloem Transport : Following foliar application, the herbicide moves from the treated leaves (source tissues) to areas of active growth and metabolism (sink tissues), such as meristems and developing seeds, via the phloem.

The efficiency of translocation can be a determining factor in the overall effectiveness of the herbicide on a particular weed species.

Metabolism in Plants

The detoxification of this compound in plants generally follows a three-phase metabolic pathway common for xenobiotics. Tolerant species, like soybeans, can rapidly metabolize the herbicide into non-phytotoxic compounds.

-

Phase I: Modification : The initial phase involves enzymatic reactions such as hydroxylation and demethylation, which introduce or expose functional groups on the herbicide molecule. This is often mediated by cytochrome P450 monooxygenases.

-

Phase II: Conjugation : The modified herbicide is then conjugated with endogenous molecules like glucose or glutathione. This process increases the water solubility of the compound and further reduces its toxicity.

-

Phase III: Compartmentalization : The conjugated metabolites are transported and sequestered into cellular compartments, primarily the vacuole, or are incorporated into the cell wall, effectively removing them from active metabolic pathways.

While the specific metabolites of this compound in plants are not extensively detailed in the provided search results, the general pathway involves the formation of more polar and less toxic derivatives. In ruminants, the primary metabolite identified is cloransulam, the de-esterified form of the parent compound.[2]

Experimental Protocols

Radiolabeled Absorption and Translocation Studies

Studies investigating the absorption and translocation of this compound typically utilize the radiolabeled form of the herbicide, most commonly with Carbon-14 (¹⁴C).

Objective: To quantify the rate of foliar absorption and the pattern of translocation of ¹⁴C-cloransulam-methyl in a target plant species.

Materials:

-

¹⁴C-cloransulam-methyl of known specific activity.

-

Formulated (non-radiolabeled) this compound.

-

Test plants grown under controlled environmental conditions.

-

Micropipette or microsyringe for precise application.

-

Scintillation vials and cocktail for radioactivity measurement.

-

Liquid Scintillation Counter (LSC).

-

Biological oxidizer.

-

Phosphor imager or X-ray film for autoradiography.

Methodology:

-

Plant Culture: Grow test plants (e.g., soybean, velvetleaf) in a greenhouse or growth chamber to a specified growth stage (e.g., 2-3 true leaves). The method described by Hoagland and Arnon (1938) for growing plants in water culture can be adapted for hydroponic studies.

-

Herbicide Application:

-

Prepare a treatment solution containing a known concentration of formulated this compound and a specific amount of ¹⁴C-cloransulam-methyl.

-

Apply a small, precise volume (e.g., 10 µL) of the radiolabeled solution to the adaxial surface of a fully expanded leaf.

-

-

Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).

-

Leaf Wash: To determine the amount of unabsorbed herbicide, wash the treated leaf with a suitable solvent (e.g., acetone:water, 1:1 v/v) and quantify the radioactivity in the wash solution using LSC.

-

Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Quantification of Translocation:

-

Dry and weigh each plant section.

-

Combust the dried plant material in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

-

Calculate the percentage of absorbed ¹⁴C that was translocated to each plant part.

-

-

Visualization of Translocation (Autoradiography):

-

Press and dry the whole plant.

-

Expose the dried plant to a phosphor screen or X-ray film for a designated period.

-

Develop the image to visualize the distribution of the radiolabel within the plant.

-

Analysis of this compound and its Metabolites

Objective: To extract and quantify this compound and its potential metabolites from plant tissues.

Methodology:

-

Sample Preparation (QuEChERS Method):

-

Homogenize a known weight of plant tissue (e.g., 10-15 g).

-

Extract the sample with acetonitrile.

-

Add salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation.

-

Centrifuge to separate the layers.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile supernatant.

-

Add a mixture of sorbents (e.g., primary secondary amine - PSA, C18) to remove interfering matrix components like pigments and fatty acids.

-

Vortex and centrifuge.

-

-

Analysis (LC-MS/MS):

-

Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

-

Use a suitable column (e.g., C18) and mobile phase gradient for chromatographic separation.

-

Detect and quantify this compound and its metabolites using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. isws.illinois.edu [isws.illinois.edu]

- 5. Cloransulam absorption, translocation, and efficacy on common broadleaf weed species | Weed Science | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

Half-life of Cloransulam-Methyl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental fate of cloransulam-methyl, focusing on its half-life in soil and aquatic environments. The information is compiled from various scientific studies and regulatory documents to serve as a comprehensive resource for researchers and professionals in the field.

Data Presentation: Quantitative Half-life Data

The persistence of this compound in the environment is a critical factor in its overall risk assessment. The following tables summarize the quantitative data on its half-life in soil and water under various experimental conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Temperature (°C) | Half-life (days) | Kinetic Model | Citation |

| Cecil Loamy Sand | Aerobic | 25 | 9 | Two-compartment | [1] |

| Hanford Loam | Aerobic | 25 | 13 | Two-compartment | [1] |

| Cecil Loamy Sand | Aerobic | 25 | 16 | First-order | [1] |

| Hanford Loam | Aerobic | 25 | 21 | First-order | [1] |

| Field Studies (various) | Field Dissipation | Not Specified | 8 - 10 | Not Specified | |

| Field Study (MS, IN, WI) | Field Dissipation | Not Specified | 2.5 - 4.8 | Two-compartment | [2] |

| Field Study (NC) | Field Dissipation | Not Specified | 11.2 | First-order | [2] |

| Field Study (China) | Field Dissipation | Not Specified | 0.44 - 5.53 | First-order & Two-compartment | [3] |

Table 2: Half-life of this compound in Water

| Water Type | Condition | pH | Temperature (°C) | Half-life | Citation |

| Aqueous Solution | Hydrolysis | 5 | Not Specified | >365 days | |

| Aqueous Solution | Hydrolysis | 7 | Not Specified | 118 - 231 days | |

| Aqueous Solution | Hydrolysis | 9 | Not Specified | 3 days | |

| Natural Water | Hydrolysis | ~8 | Not Specified | 10 days | |

| Soil Slurry | Hydrolysis | ~6.5 | Not Specified | 67 days | |

| Aqueous Solution | Photolysis | Not Specified | Not Specified | 54 minutes | |

| Moist Soil Surface | Photolysis | Not Specified | Not Specified | 13 days | |

| Anaerobic Aquatic System | Anaerobic Degradation | Not Specified | Not Specified | 16 - 25 days | [2] |

| Aerobic Aquatic System | Aerobic Degradation | Not Specified | Not Specified | 15 - 75 days | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for determining the half-life of this compound in soil and water, based on established regulatory guidelines and published research.

Protocol 1: Aerobic Soil Metabolism Study (Adapted from OECD 307 & EPA 835.4100)

1. Test System Preparation:

-

Soil Selection: Utilize at least two different soil types with varying characteristics (e.g., pH, organic matter content, texture). A common practice is to use a sandy loam and a silty clay loam.

-

Soil Preparation: Air-dry the soils and sieve them through a 2 mm mesh. Adjust the moisture content to 40-60% of the maximum water holding capacity.

-

Pre-incubation: Acclimate the soils by incubating them in the dark at the test temperature for at least seven days to allow microbial activity to stabilize.

2. Application of Test Substance:

-

Test Substance: Use analytical grade this compound. For metabolite tracking, ¹⁴C-radiolabeled this compound (labeled on the phenyl or pyrimidine ring) is often employed.

-

Application: Apply the test substance to the soil samples at a concentration relevant to its agricultural use. The application should be uniform, often achieved by dissolving the compound in a minimal amount of an appropriate solvent and mixing it thoroughly with the soil.

3. Incubation:

-

Temperature: Maintain a constant temperature, typically 20 ± 2°C or 25 ± 2°C.

-

Aerobic Conditions: Ensure continuous aeration of the incubation vessels to maintain aerobic conditions. This can be achieved by passing humidified air over the soil surface.

-

Volatile Traps: Include traps (e.g., ethylene glycol for volatile organics, potassium hydroxide for CO₂) in the outflow to capture any volatile degradation products.

4. Sampling and Analysis:

-

Sampling: Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analysis: Quantify the concentration of the parent compound and major metabolites using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to determine the total radioactivity.

-

Data Analysis: Calculate the half-life using appropriate kinetic models, such as first-order or two-compartment models.

Protocol 2: Hydrolysis as a Function of pH (Adapted from OECD 111)

1. Test Solution Preparation:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.

2. Incubation:

-

Temperature: Incubate the solutions at a constant temperature, typically 25 ± 1°C, in the dark to prevent photodegradation.

-

Sterility: Ensure all glassware and solutions are sterile to inhibit microbial degradation.

3. Sampling and Analysis:

-

Sampling: Collect aliquots from each buffer solution at various time points. The sampling frequency will depend on the expected rate of hydrolysis at each pH.

-

Analysis: Determine the concentration of this compound in each sample using a suitable analytical method like LC-MS/MS.

-

Data Analysis: Plot the concentration of this compound against time for each pH level. Calculate the hydrolysis rate constant and the half-life assuming pseudo-first-order kinetics.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate of this compound.

Caption: Key factors influencing the degradation half-life of this compound in soil.

Caption: Experimental workflow for determining the aerobic soil metabolism half-life.

Caption: Influence of pH on the hydrolysis pathway of this compound in water.

References

An In-Depth Technical Guide to the Metabolites and Biological Activity of Cloransulam-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the herbicide cloransulam-methyl and the biological activity of its principal metabolites. This compound is a member of the triazolopyrimidine sulfonanilide family of herbicides, which are highly effective against broadleaf weeds in various crops, notably soybeans.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[1]

Metabolism of this compound

This compound undergoes metabolic transformation in both plants and soil, leading to the formation of several degradation products. The primary metabolic pathways involve demethylation and hydroxylation. In soybeans, this compound is rapidly metabolized, which contributes to the crop's tolerance to the herbicide.[3] In contrast, susceptible weed species metabolize the compound at a much slower rate, leading to the accumulation of the active parent compound and subsequent phytotoxicity.[4]

The principal metabolites of this compound that have been identified are:

-

Cloransulam: Formed through the demethylation of the methyl ester group of the parent compound.

-

5-hydroxythis compound: Results from the hydroxylation of the pyrimidine ring of this compound.

-

5-hydroxycloransulam: Formed by the demethylation of 5-hydroxythis compound.[5]

Biological Activity of Metabolites

While precise quantitative data on the inhibitory activity (e.g., IC50 or Ki values) of the individual metabolites against the acetolactate synthase (ALS) enzyme are not extensively available in public literature, studies have indicated that the metabolites are significantly less phytotoxic than the parent molecule, this compound.[5] This suggests that the metabolic conversion of this compound is a detoxification process within tolerant plants.

Data Presentation

Table 1: Summary of Biological Activity of this compound and its Metabolites

| Compound | Chemical Structure | Target Enzyme | Biological Activity | Quantitative Data (IC50/Ki) |

| This compound | (Structure of parent compound) | Acetolactate Synthase (ALS) | High phytotoxicity, potent inhibitor of ALS. | Not explicitly found in searched literature. |

| Cloransulam | (Structure of demethylated metabolite) | Acetolactate Synthase (ALS) | Significantly less phytotoxic than this compound.[5] | Not available in searched literature. |

| 5-hydroxythis compound | (Structure of hydroxylated metabolite) | Acetolactate Synthase (ALS) | Significantly less phytotoxic than this compound.[5] | Not available in searched literature. |

| 5-hydroxycloransulam | (Structure of demethylated and hydroxylated metabolite) | Acetolactate Synthase (ALS) | Significantly less phytotoxic than this compound.[5] | Not available in searched literature. |

Note: While specific IC50 values for the metabolites are not available, the qualitative assessment of their reduced phytotoxicity is consistently reported.

Experimental Protocols

The primary method for assessing the biological activity of this compound and its metabolites is through an in vitro acetolactate synthase (ALS) inhibition assay. This assay measures the ability of a compound to inhibit the activity of the ALS enzyme extracted from a target plant species.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the concentration of an inhibitor (e.g., this compound or its metabolites) required to reduce the activity of the ALS enzyme by 50% (IC50).

Materials:

-

Plant tissue from a susceptible species (e.g., velvetleaf, pigweed).

-

Extraction Buffer: (e.g., 100 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl2, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 10 µM FAD).

-

Assay Buffer: (e.g., 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl2, 2 mM thiamine pyrophosphate (TPP), 20 µM FAD).

-

Inhibitor stock solutions (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO).

-

Creatine and α-naphthol solution for colorimetric detection.

-

Sulfuric acid.

-

Microplate reader.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.

-